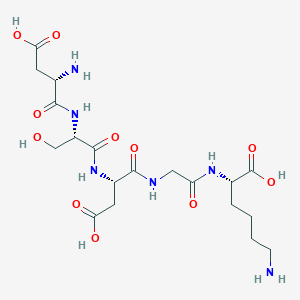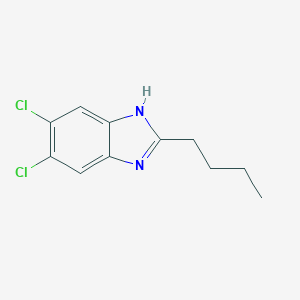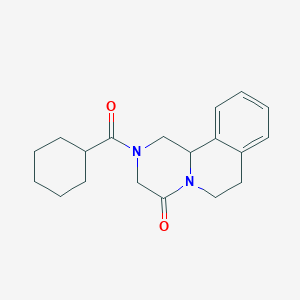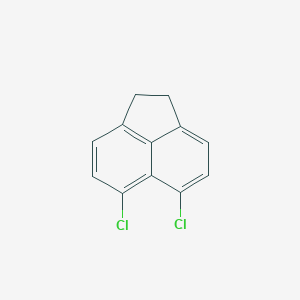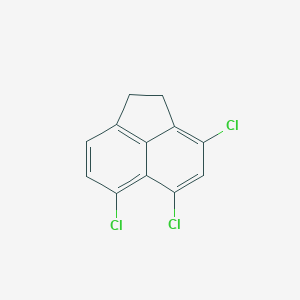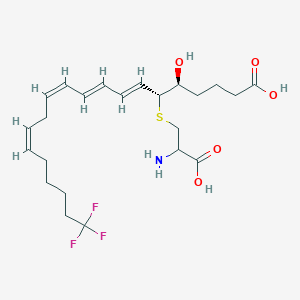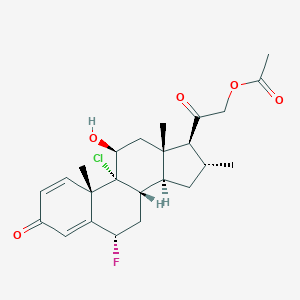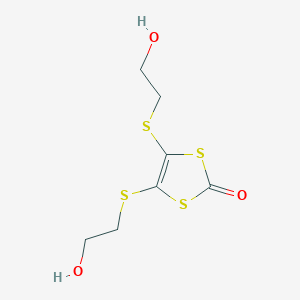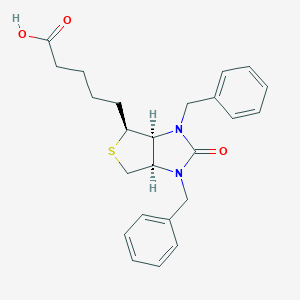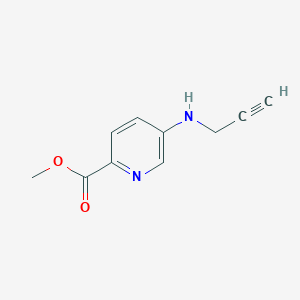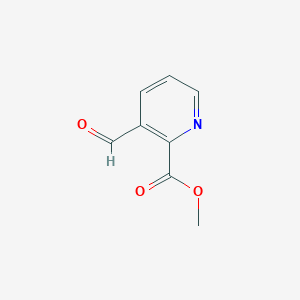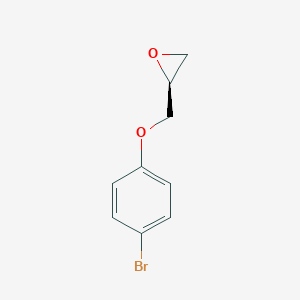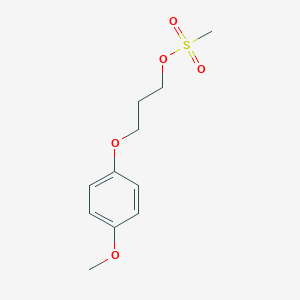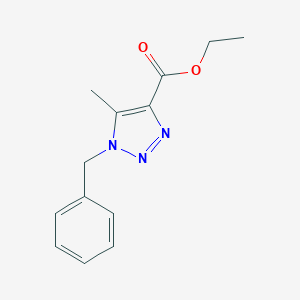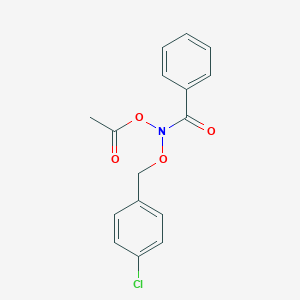
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide, commonly known as ACBC, is a chemical compound that has gained attention for its potential use in scientific research. ACBC is a synthetic compound that was first synthesized in 2011 by a team of researchers from the University of California, Irvine. Since then, it has been studied for its potential applications in various fields, including neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of ACBC is not fully understood, but it is believed to act as a partial agonist of the CB1 receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist. ACBC has also been shown to modulate the activity of other receptors, including the TRPV1 receptor, which is involved in pain sensation.
Biochemische Und Physiologische Effekte
ACBC has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, improve memory and learning, and have anti-anxiety and anti-depressant effects. It has also been shown to have potential as a treatment for addiction and substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACBC is its specificity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, like any chemical compound, ACBC has limitations. It has a relatively short half-life, which means that its effects are not long-lasting. It is also difficult to administer, as it must be injected directly into the brain to be effective.
Zukünftige Richtungen
There are many potential future directions for research on ACBC. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Another area of research is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, researchers are interested in developing more stable and effective analogs of ACBC that could be used in clinical settings. Overall, ACBC is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of ACBC involves a multi-step process that begins with the reaction of 4-chloroanisole with potassium tert-butoxide to form the corresponding phenoxide. This intermediate is then reacted with N-(acetyloxy)phthalimide to form the desired compound, ACBC. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ACBC has been studied for its potential applications in various fields, including neuroscience and pharmacology. One of the most promising areas of research is its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. ACBC has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and modulate its activity.
Eigenschaften
CAS-Nummer |
139259-96-4 |
|---|---|
Produktname |
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide |
Molekularformel |
C16H14ClNO4 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
[benzoyl-[(4-chlorophenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-12(19)22-18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
RERIXDWNXBOEON-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
139259-96-4 |
Synonyme |
[benzoyl-[(4-chlorophenyl)methoxy]amino] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



